2,4,6-Trifluorophenacyl bromide
Overview
Description
2,4,6-Trifluorophenacyl bromide (TFPB) is an organobromine compound that is widely used in organic synthesis and in the laboratory. It is a versatile reagent that is used in many different types of reactions and has many applications in the scientific field. TFPB is a colorless, volatile liquid with a pungent odor. It is soluble in water, alcohol, and most organic solvents. It is a stable compound that is not easily oxidized or decomposed.
Scientific Research Applications
Analytical Chemistry Applications
2,4,6-Trifluorophenacyl bromide has been explored for its applications in analytical chemistry, particularly in the derivatization of carboxylic acids for detection by high-performance liquid chromatography (HPLC). This chemical is utilized for the preparation of carboxylic acid 4'-bromophenacyl ester derivatives, facilitating spectrophotometric detection in HPLC. The reagent is effective in reacting with carboxylate N,N-diisopropylethylammonium salts in acetonitrile, leading to complete reactions in a short duration. This method is applicable to a wide range of carboxylic acids, including mono-, di-, tricarboxylic, and even sterically hindered acids, highlighting its versatility and efficiency in analytical procedures (Ingalls et al., 1984).
Organic Synthesis
In organic synthesis, 2,4,6-Trifluorophenacyl bromide finds application in the preparation of trifluoromethylated compounds. A study describes the preparation of 10-trifluoromethyl analogues of artemether and artesunate, where the substitution reaction involving 2,4,6-Trifluorophenacyl bromide plays a crucial role. The reaction showcases the compound's utility in generating trifluoromethylated analogues of significant antimalarials, emphasizing the role of certain solvents and conditions in achieving high yields and selectivity (Magueur et al., 2003).
Environmental Science
Although not directly related to 2,4,6-Trifluorophenacyl bromide, studies on related brominated compounds highlight the importance of understanding brominated chemicals in environmental contexts. For instance, the environmental concentrations and toxicology of 2,4,6-tribromophenol are studied to understand its presence in the environment and potential impacts. Such studies are crucial for assessing the environmental behavior and toxicity of brominated compounds, including those related to 2,4,6-Trifluorophenacyl bromide (Koch & Sures, 2018).
properties
IUPAC Name |
2-bromo-1-(2,4,6-trifluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUDUMSINCWZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382491 | |
Record name | 2,4,6-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorophenacyl bromide | |
CAS RN |
746630-36-4 | |
Record name | 2,4,6-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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